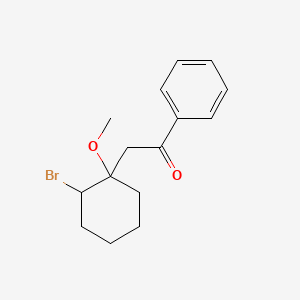
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is an organic compound that features a brominated cyclohexane ring, a methoxy group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one typically involves the bromination of a cyclohexane derivative followed by the introduction of a methoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include hydroxyl or amine derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-methylcyclohexanone
- 2-Bromo-2-methylpropane
- 2-Bromo-2-methylbutane
Uniqueness
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is unique due to the presence of both a brominated cyclohexane ring and a methoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
63169-92-6 |
|---|---|
Molekularformel |
C15H19BrO2 |
Molekulargewicht |
311.21 g/mol |
IUPAC-Name |
2-(2-bromo-1-methoxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C15H19BrO2/c1-18-15(10-6-5-9-14(15)16)11-13(17)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
OLIPTZULIMLXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCC1Br)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


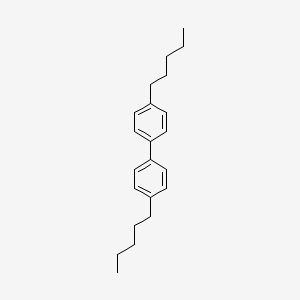
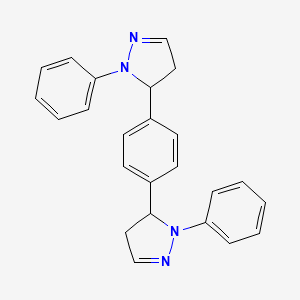
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

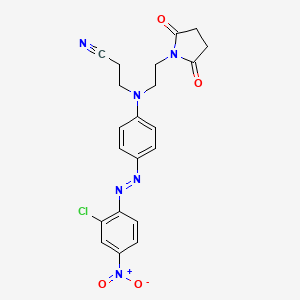
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
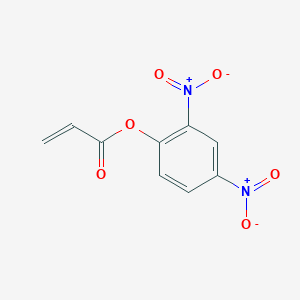

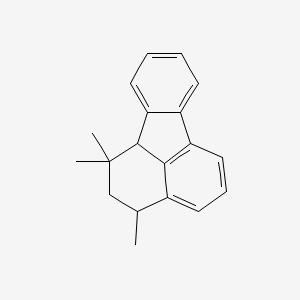
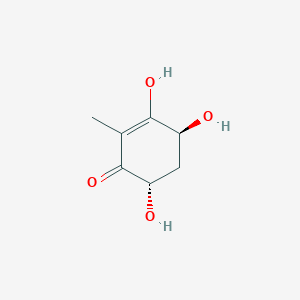
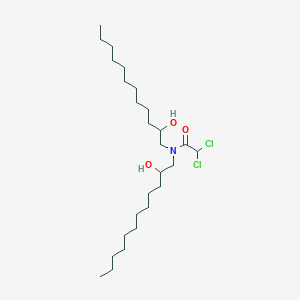
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
